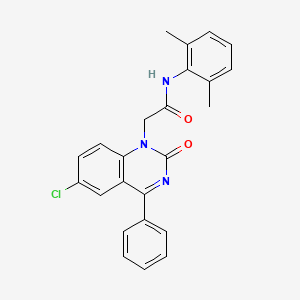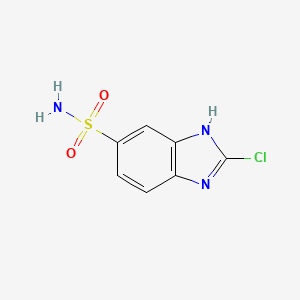
2-chloro-1H-1,3-benzodiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-1H-1,3-benzodiazole-5-sulfonamide” is a chemical compound with the molecular formula C7H6ClN3O2S . It has a molecular weight of 231.65 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-1H-1,3-benzodiazole-5-sulfonamide” includes a benzodiazole ring with a chlorine atom and a sulfonamide group attached . The InChI code for this compound is 1S/C7H6ClN3O2S/c8-7-10-5-2-1-4 (14 (9,12)13)3-6 (5)11-7/h1-3H, (H,10,11) (H2,9,12,13) .Physical And Chemical Properties Analysis
“2-chloro-1H-1,3-benzodiazole-5-sulfonamide” is a powder . It has a molecular weight of 231.65 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Transformation in Water Treatment
Sulfonamides, including 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, undergo significant transformations during water treatment processes. Research has shown that reactions with free chlorine are rapid, with sulfamethoxazole (SMX) serving as a model compound. These transformations include direct attacks on the sulfonamide moiety, leading to halogenation or rupture and the formation of various by-products. This research is critical for understanding the fate of sulfonamides in municipal wastewaters and drinking waters undergoing disinfection with chlorine residuals (Dodd & Huang, 2004).
Oxidative Degradation by Oxidants
A comparative study on the oxidative degradation of sulfamethoxazole (SMX) by chlorine, ozone, and permanganate revealed that chlorine and ozone are more effective in SMX removal compared to permanganate. The study suggested different degradation mechanisms by these oxidants, highlighting the importance of selecting suitable oxidants in water treatment processes to effectively remove sulfonamides and mitigate their environmental impact (Gao et al., 2014).
Antimicrobial Activity
Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been synthesized and evaluated for their antimicrobial activity against a variety of pathogens. This research contributes to the development of new antimicrobial agents that can be used to combat resistant bacterial strains, showcasing the potential of sulfonamides in developing effective antimicrobial therapies (Krátký et al., 2012).
Inhibition of Carbonic Anhydrases
Sulfonamides, including derivatives of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, have been studied for their ability to inhibit human carbonic anhydrase isoforms. These inhibitors have potential applications in treating various diseases, such as glaucoma, epilepsy, and some cancers, by targeting specific isoforms of carbonic anhydrases for therapeutic intervention (Abdoli et al., 2017).
Synthesis of Novel Compounds
The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions demonstrates the chemical versatility of sulfonamides. This research not only expands the chemical toolbox for synthesizing complex molecules but also opens up new avenues for developing therapeutics by exploring the biological activities of these novel compounds (Greig et al., 2001).
Safety And Hazards
The safety information for “2-chloro-1H-1,3-benzodiazole-5-sulfonamide” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
2-chloro-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-7-10-5-2-1-4(14(9,12)13)3-6(5)11-7/h1-3H,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNDFPIDNJXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1H-1,3-benzodiazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)
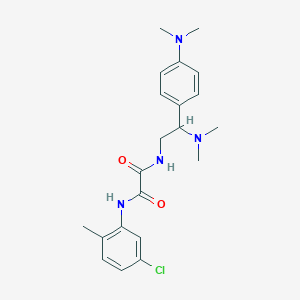
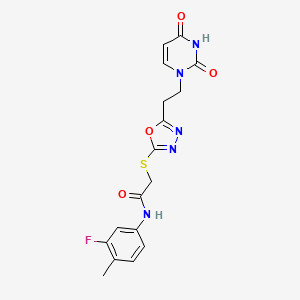
![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)
![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)
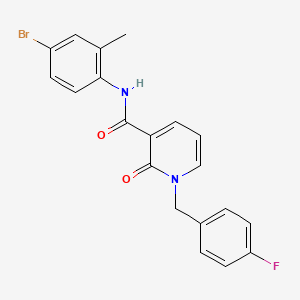
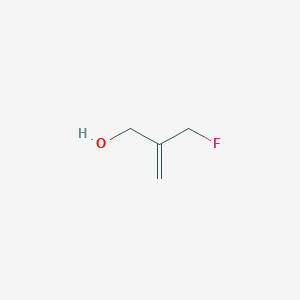
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2667060.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)
